molecular formula C15H20N4O4 B11058494 [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid

[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B11058494
M. Wt: 320.34 g/mol
InChI Key: KGTBHDIUCSZYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a tetrazole ring attached to an acetic acid moiety, with additional butoxy and ethoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Phenyl Ring: The phenyl ring with butoxy and ethoxy substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
  • [5-(4-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
  • [5-(4-butoxyphenyl)-2H-tetrazol-2-yl]acetic acid

Uniqueness

Compared to similar compounds, [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid has a unique combination of butoxy and ethoxy substituents on the phenyl ring. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

2-[5-(4-butoxy-3-ethoxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C15H20N4O4/c1-3-5-8-23-12-7-6-11(9-13(12)22-4-2)15-16-18-19(17-15)10-14(20)21/h6-7,9H,3-5,8,10H2,1-2H3,(H,20,21)

InChI Key

KGTBHDIUCSZYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)OCC

Origin of Product

United States

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